molecular formula C10H17Cl2N3O B1460041 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229625-45-9

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1460041
M. Wt: 266.16 g/mol
InChI Key: JTFFDTNCTMTMRZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, also known as MPP, is a chemical compound widely used in scientific research1. It has a molecular formula of C10H17Cl2N3O and a molecular weight of 266.16 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride from the web search results.



Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride is defined by its molecular formula, C10H17Cl2N3O1. However, the specific structural details or the 3D structure were not found in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride are defined by its molecular formula, C10H17Cl2N3O, and its molecular weight, 266.16 g/mol1. However, specific properties such as boiling point, melting point, and solubility were not found in the search results.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of pyrimidine and piperidone derivatives, highlighting the formation of polymeric coordination complexes which could have implications in materials science and pharmaceuticals (Klimova et al., 2013).

Anticancer Applications

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents by inhibiting the formation of blood vessels in vivo and demonstrating cytotoxic effects (Kambappa et al., 2017).

Antiproliferative Activity

The development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been evaluated for their antiproliferative effect against various human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).

Antimicrobial and Analgesic Activity

Synthesis of pyrimidine derivatives incorporating piperidine has been investigated for antibacterial and analgesic activities. Certain compounds exhibited significant effects, suggesting potential for development into new therapeutic agents (Imran et al., 2016).

Safety And Hazards

The safety and hazards of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride are not clearly stated in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions or potential applications of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride are not provided in the search results. As it is widely used in scientific research1, it may have potential applications in various fields, but specific details are not available.


properties

IUPAC Name

2-methyl-4-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFFDTNCTMTMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

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